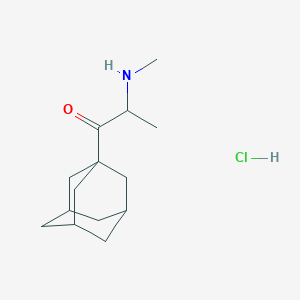

![molecular formula C16H15N5O3 B4958703 6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4958703.png)

6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a type of enaminonitrile derivative . It is a part of the pyranopyrazole class of compounds, which are known for their wide applications in medicinal and pharmaceutical chemistry . They are important for the preparation of many biologically active heterocyclic compounds .

Synthesis Analysis

The synthesis of this compound involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This reaction was initially carried out in the presence of the choline chloride/thiourea catalyst . The compound was utilized as a building block for the synthesis of new 3-methylpyrazolopyran moiety incorporated with different heterocycles .Molecular Structure Analysis

The molecular structure of this compound was established by X-ray diffraction analysis . The pyrazole ring is almost coplanar to the fused pyran ring .Chemical Reactions Analysis

The chemical reactions involving this compound were carried out under solvent-free conditions . The reactions often lead to decreased reaction time, increased yields, and easy work-up .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. Researchers synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, some of which exhibited inhibitory activity against influenza A and CoxB3 viruses . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potency against Coxsackie B4 virus . These findings highlight the compound’s role in combating viral infections.

Anti-HIV Activity

A study explored 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives for their anti-HIV activity. These compounds were screened against HIV-1 and HIV-2 strains, showing promise as potential antiretroviral agents .

Calcium Channel Blockers

The indole scaffold has relevance in cardiovascular medicine. Compounds derived from dihydropyridines, such as nifedipine, serve as calcium channel blockers for hypertension and angina pectoris treatment. Our compound could contribute to designing novel calcium channel blockers with vasorelaxant properties .

Photocatalysis

Indole-based compounds find applications in photocatalysis. While specific studies on our compound are scarce, its structural features suggest potential for light-driven reactions and environmental remediation .

Gas Sensors

CeO2 nanoparticles (CeO2 NPs) have broad applicability, including gas sensors. Although not directly studied for our compound, its unique structure may contribute to sensor development .

Solid-State Electrolytes

Indole derivatives have been investigated in solid-state electrolytes. While our compound’s role remains speculative, its presence in this field warrants further exploration .

Mécanisme D'action

Target of Action

The primary target of the compound 6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is the L-type calcium channel . These channels play a crucial role in the contraction of smooth muscle cells, particularly in the cardiovascular system.

Mode of Action

The compound interacts with its target, the L-type calcium channel, by blocking it . This blockade prevents the influx of calcium ions into the cell, which is a necessary step for muscle contraction. As a result, the muscle cells relax .

Biochemical Pathways

The compound’s action on the L-type calcium channels affects the calcium signaling pathway . By blocking these channels, the compound disrupts the normal flow of calcium ions into the cell. This disruption can have downstream effects on various cellular processes that depend on calcium signaling, such as muscle contraction .

Result of Action

The primary result of the compound’s action is vasorelaxation . By blocking the L-type calcium channels, the compound causes the smooth muscle cells in the blood vessels to relax. This relaxation leads to a widening of the blood vessels, which can lower blood pressure. In fact, the compound has been shown to have significant antihypertensive activity, lowering both systolic and diastolic blood pressure in spontaneously hypertensive rats .

Orientations Futures

Propriétés

IUPAC Name |

6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c1-2-5-11-14-13(9-6-3-4-7-12(9)21(22)23)10(8-17)15(18)24-16(14)20-19-11/h3-4,6-7,13H,2,5,18H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDSVQRPGBAPSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4-(2-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(difluoromethyl)sulfonyl]-N-(4-methylphenyl)-2-nitroaniline](/img/structure/B4958621.png)

![1-chloro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B4958622.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4958630.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4958651.png)

![4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate](/img/structure/B4958652.png)

![ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B4958666.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylacetamide](/img/structure/B4958671.png)

![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4958677.png)

![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4958696.png)

![1-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4958705.png)